1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-1H-imidazo[1,2-b]pyrazole” is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It has gained interest in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. It’s considered a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
Synthesis and Potential Antipsychotic Activity
1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally related to 1-ethyl-1H-imidazo[1,2-b]pyrazole, were synthesized and tested for antipsychotic activity. Some compounds displayed antipsychotic-like effects without affinity for brain dopamine receptors, indicating a unique biological profile potentially useful for clinical evaluation as antipsychotic agents (H. A. Dewald et al., 1988).
Facilitating Synthesis of N-Heterocycle-Fused Compounds
A general approach for the synthesis of various N-heterocycle-fused tetrahydro-1,4-diazepinones was developed, demonstrating the versatility of 1H-imidazo[1,2-b]pyrazole derivatives in facilitating the creation of complex heterocyclic structures, which could have implications in drug development and material science (Karolina Dzedulionytė et al., 2022).
DNA Synthesis Inhibition
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been shown to inhibit DNA synthesis in animal cells, offering a novel mechanism of action compared to other known inhibitors. This could provide an alternative method for studying DNA synthesis and potentially for developing anticancer therapies (H. Ennis et al., 1971).
Development of Push–Pull Dyes
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, leading to the synthesis of push–pull dyes. This research highlights the scaffold's utility in creating compounds with improved solubility in aqueous media, which could be beneficial in developing new photonic and electronic materials (Kuno Schwärzer et al., 2021).
Antimicrobial Activity
The synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction was reported, with the newly synthesized compounds evaluated for antimicrobial activity. The findings suggest that these compounds exhibit moderate to significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Jayesh S. Babariya et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with its targets, leading to changes in the targets’ function. The compound is selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles . The main donor-acceptor interaction in the compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .
Result of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound’s solubility in aqueous media is significantly improved when the indole ring is substituted with a 1h-imidazo[1,2-b]pyrazole .
Future Directions
The future directions for “1-ethyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. Additionally, further studies could focus on its potential as a non-classical isostere of indole .
Biochemical Analysis
Biochemical Properties
1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the hexose monophosphate shunt pathway, stimulating the generation of reactive oxygen species . This interaction is associated with the instability of glutathione and enhanced formate oxidation in red blood cells . Additionally, this compound has been found to inhibit cellular proliferation in bone marrow and duodenal crypts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours of exposure . This inhibition is followed by a recovery phase, with cellular functions returning to pre-exposure levels after 72 hours
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the hexose monophosphate shunt pathway enzymes results in the generation of reactive oxygen species, which in turn affects cellular metabolism . Additionally, its ability to inhibit cellular proliferation is linked to its interaction with cell cycle regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on cellular proliferation are most pronounced during the first 24 hours of exposure, with a gradual recovery observed over the next 48 hours . This temporal pattern suggests that the compound’s effects are reversible and dependent on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of cellular proliferation and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the hexose monophosphate shunt pathway enzymes is particularly noteworthy, as it leads to the generation of reactive oxygen species and modulation of metabolic flux . The compound’s effects on metabolite levels and overall metabolic balance are still being investigated, but initial findings suggest significant alterations in these parameters.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical determinants of its activity and function. Studies have shown that the compound is efficiently transported into cells and distributed within various cellular compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. For instance, its accumulation in the nucleus is associated with changes in gene expression and modulation of cell signaling pathways
Properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-9-5-6-10-7(9)3-4-8-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHCOFWQWRQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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